molecular formula C6H12N2O B581182 4-PIPERIDINE-D9-CARBOXAMIDE CAS No. 1219803-20-9

4-PIPERIDINE-D9-CARBOXAMIDE

Cat. No.: B581182
CAS No.: 1219803-20-9
M. Wt: 137.23
InChI Key: DPBWFNDFMCCGGJ-UHUJFCCWSA-N
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Description

4-Piperidine-D9-carboxamide is a deuterated derivative of piperidine-4-carboxamide, where nine hydrogen atoms are replaced with deuterium isotopes. This compound is primarily utilized as a high-purity reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its deuterated structure allows it to serve as an internal standard for quantifying non-deuterated analogs in biological matrices, minimizing interference from endogenous compounds during analysis .

Properties

CAS No.

1219803-20-9

Molecular Formula

C6H12N2O

Molecular Weight

137.23

IUPAC Name

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide

InChI

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D

InChI Key

DPBWFNDFMCCGGJ-UHUJFCCWSA-N

SMILES

C1CNCCC1C(=O)N

Synonyms

4-PIPERIDINE-D9-CARBOXAMIDE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidine-D9-Carboxamide typically involves the deuteration of piperidine derivatives. One common method includes the hydrogenation of piperidine-4-carboxamide in the presence of deuterium gas. This process ensures the incorporation of deuterium atoms into the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidine-D9-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

4-Piperidine-D9-Carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidine-D9-Carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, making it a potential candidate for antimicrobial research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-piperidine-D9-carboxamide and two related compounds: CP-945,598 (a cannabinoid receptor antagonist) and 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide (ChemComp-9AD).

Compound Core Structure Key Substituents Deuterated Sites Functional Applications
This compound Piperidine ring - Carboxamide group at position 4
- Deuterium at nine unspecified positions
9 hydrogen atoms Analytical standard for quantifying non-deuterated analogs in PK studies
CP-945,598 Piperidine ring - Ethylamino group at position 4
- Purine moiety with chlorophenyl substituents
None Selective cannabinoid receptor antagonist; investigated for obesity treatment
ChemComp-9AD Acridine tricyclic core - Carboxamide group at position 4
- Dimethylaminoethylamino side chain
None Biochemical research (e.g., ligand in protein-ligand interaction studies; PDB entry: 465D)
Key Observations:
  • Piperidine vs. Acridine Core : While this compound and CP-945,598 share a piperidine backbone, ChemComp-9AD features an acridine tricyclic system, which confers distinct electronic and steric properties.
  • However, CP-945,598’s purine and chlorophenyl substituents enhance its affinity for cannabinoid receptors, whereas ChemComp-9AD’s dimethylaminoethyl chain may facilitate DNA or protein binding .
  • Deuterium Substitution: The deuterated analog lacks pharmacological activity but improves analytical precision in tracking metabolic pathways of non-deuterated drugs .

Pharmacokinetic and Metabolic Comparisons

CP-945,598:
  • Metabolism : Undergoes extensive hepatic oxidation (e.g., hydroxylation) and conjugation (glucuronidation). Gender and species differences in metabolic rates were observed, with higher clearance in rodents than humans .
  • Excretion: Primarily renal (60–70% of dose), with minor fecal excretion.
  • Deuterated Analog Utility : this compound could be used to study the metabolic stability of piperidine derivatives like CP-945,598, leveraging deuterium’s isotope effect to slow metabolic degradation and enhance detection sensitivity .
ChemComp-9AD:

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